molecular formula C20H24N2O4S B4718344 1-(benzylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide

1-(benzylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide

Cat. No. B4718344
M. Wt: 388.5 g/mol
InChI Key: UWTVKBDVCZXBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide, also known as BZP, is a chemical compound that has been of significant interest in the scientific community due to its potential applications in various fields. BZP is a piperazine derivative, which has been synthesized and studied for its pharmacological properties.

Mechanism of Action

1-(benzylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide acts as a central nervous system stimulant by increasing the release of dopamine and serotonin in the brain. It also acts as a monoamine oxidase inhibitor, which further enhances the effects of dopamine and serotonin.
Biochemical and Physiological Effects:
1-(benzylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiratory rate. It also produces a feeling of euphoria, increased energy, and alertness.

Advantages and Limitations for Lab Experiments

1-(benzylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has several advantages as a research tool, including its ability to produce consistent effects and its relatively low cost. However, its use is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on 1-(benzylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide. One area of interest is the development of new synthetic methods for 1-(benzylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of 1-(benzylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide in the treatment of various diseases. Finally, further research is needed to fully understand the pharmacological properties of 1-(benzylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide and its potential toxicity.

Scientific Research Applications

1-(benzylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(benzylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

1-benzylsulfonyl-N-(2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-19-10-6-5-9-18(19)21-20(23)17-11-13-22(14-12-17)27(24,25)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTVKBDVCZXBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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